![molecular formula C10H20N2O B13175930 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one is a chemical compound with the molecular formula C10H20N2O It is a pyrrolidine derivative, characterized by the presence of an aminomethyl group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable aminomethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethyl)-1-methylpyrrolidine: Similar structure with an aminoethyl group instead of an aminomethyl group.
1-Methyl-2-pyrrolidineethanamine: Contains an ethanamine group instead of a butanone moiety.
2-(1-Methyl-2-pyrrolidinyl)ethanamine: Another derivative with a different substitution pattern.
Uniqueness
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-5-9(13)12-7-4-6-10(12,2)8-11/h3-8,11H2,1-2H3 |
Clave InChI |
GLHYUPBNUUZRMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCCC1(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


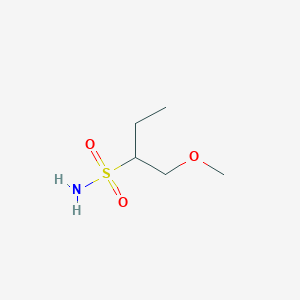
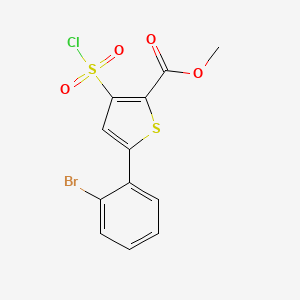
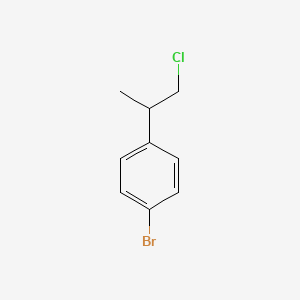
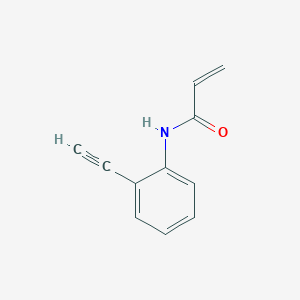
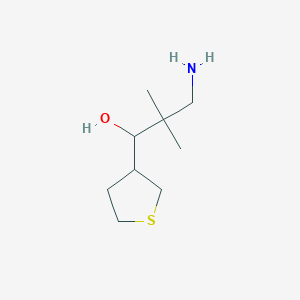



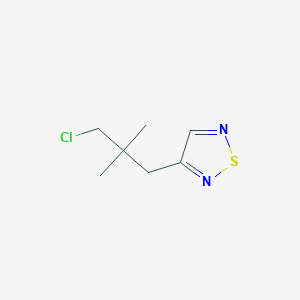


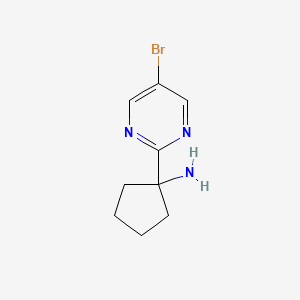

![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)
